8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
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Overview
Description
8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[55]undecane-7-carbonitrile is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves multiple steps, typically starting with the preparation of the oxolan-3-yl benzoyl precursor. The synthetic route often includes the formation of the spiro structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other spiro derivatives with varying substituents. For example:
Spiro[5.5]undecane derivatives: These compounds share the spiro core but differ in their functional groups.
1,3-dioxane and 1,3-dithiane spiranes: These compounds have similar ring structures but different heteroatoms. The uniqueness of 8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile lies in its specific combination of functional groups and the oxolan-3-yl benzoyl moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-[3-(oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c22-14-19-21(8-1-2-11-26-21)9-4-10-23(19)20(24)17-6-3-5-16(13-17)18-7-12-25-15-18/h3,5-6,13,18-19H,1-2,4,7-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRILICYNCGKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2C#N)C(=O)C3=CC=CC(=C3)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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